molecular formula C18H23N5O2 B2596292 (2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034474-35-4

(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2596292
CAS No.: 2034474-35-4
M. Wt: 341.415
InChI Key: JHCHYPVEFIOTHH-UHFFFAOYSA-N
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Description

(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a benzoimidazole core, a piperidine ring, and a pyrazine moiety, making it a unique structure for research and development.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzoimidazole core, followed by the introduction of the piperidine ring and the pyrazine moiety. Common reagents used in these reactions include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Mechanism of Action

The mechanism of action of (2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a pyridine moiety instead of pyrazine.

    (2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(quinolin-2-yloxy)piperidin-1-yl)methanone: Contains a quinoline moiety.

Uniqueness

The uniqueness of (2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-12-21-15-3-2-13(10-16(15)22-12)18(24)23-8-4-14(5-9-23)25-17-11-19-6-7-20-17/h6-7,11,13-14H,2-5,8-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCHYPVEFIOTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)N3CCC(CC3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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